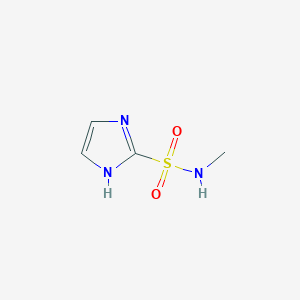

N-methyl-1H-imidazole-2-sulfonamide

Description

Properties

IUPAC Name |

N-methyl-1H-imidazole-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-5-10(8,9)4-6-2-3-7-4/h2-3,5H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFZJGOXHPUMKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=NC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1H-imidazole-2-sulfonamide typically involves the reaction of N-methylimidazole with sulfonamide derivatives. One common method is the sulfonation of N-methylimidazole using sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: N-methyl-1H-imidazole-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

N-methyl-1H-imidazole-2-sulfonamide and its derivatives are part of a broader class of sulfonamides, which are well-known for their antimicrobial properties. Sulfonamides were among the first effective chemotherapeutic agents used to treat bacterial infections. Recent studies have demonstrated that compounds with sulfonamide moieties exhibit significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy

A study evaluated a series of sulfonamide derivatives, including those similar to this compound, against various bacterial strains. The results indicated that these compounds displayed potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Antiviral Properties

The antiviral potential of this compound has also been explored, particularly in the context of HIV protease inhibition. Sulfonamides have been reported to inhibit HIV protease, which is crucial for viral replication . This mechanism positions this compound as a candidate for further development in antiviral therapies.

Case Study: HIV Protease Inhibition

In vitro studies have shown that derivatives of this compound can effectively inhibit HIV protease activity, leading to reduced viral load in infected cell cultures. These findings suggest potential pathways for developing new antiviral drugs targeting HIV.

Anticancer Applications

This compound has been investigated for its anticancer properties, particularly against various human cancer cell lines. Research indicates that sulfonamide derivatives can induce cytotoxic effects in cancer cells through mechanisms such as apoptosis and cell cycle arrest .

Data Table: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG-2 (liver) | 8.39 |

| MCF-7 (breast) | 19.57 | |

| HCT-116 (colon) | 15.00 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been noted in recent research. Sulfonamides are recognized for their ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Study: Inflammatory Disease Models

Experimental models of inflammation have shown that treatment with this compound leads to a significant reduction in inflammatory markers, suggesting its therapeutic potential in conditions like rheumatoid arthritis and other inflammatory disorders.

Mechanistic Insights and Future Directions

Research into the mechanism of action of this compound reveals that it may act through multiple pathways, including enzyme inhibition and modulation of cellular signaling pathways . Future studies are warranted to explore its full therapeutic potential and optimize its pharmacological properties.

Mechanism of Action

The mechanism of action of N-methyl-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. This inhibition can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between N-methyl-1H-imidazole-2-sulfonamide and its analogs:

Key Observations:

Substituent Diversity: The primary compound has methyl and sulfonamide groups at positions 1 and 2, respectively. In contrast, 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide (CAS: 1247180-42-2) features an ethyl group at position 1, a methyl group at position 2, and sulfonamide at position 4, leading to a higher molecular weight (189.24 vs. 161.18) .

Functional Group Positioning: Sulfonamide placement varies: position 2 in the primary compound vs. position 4 in the ethyl-methyl analog.

Storage and Physical State :

- Only 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide is described as a powder stable at room temperature , while data for the other compounds are unspecified.

This compound:

- Limited synthesis details are available in the provided evidence. However, analogous sulfonamide syntheses (e.g., benzimidazole derivatives) involve sulfonylation of amines or coupling reactions with sulfonyl chlorides .

1-ethyl-2-methyl-1H-imidazole-4-sulfonamide:

- No specific synthesis data are provided, but the ethyl and methyl substituents suggest alkylation steps similar to those seen in imidazole functionalization (e.g., methyl iodide in DMF for N-methylation) .

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide:

- Likely synthesized via multi-step coupling, as seen in analogous benzimidazole sulfonamide preparations (e.g., iodoacetic acid-mediated cyclization and sulfonamide conjugation) .

Research Limitations:

- No pharmacological or solubility data are provided for any compound, limiting mechanistic insights.

Biological Activity

N-methyl-1H-imidazole-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound belongs to a class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an imidazole ring. This structural feature contributes to its biological activity across various applications.

2. Antimicrobial Activity

Sulfonamides, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 μg/mL |

| Escherichia coli | 200 μg/mL |

| Bacillus subtilis | 300 μg/mL |

| Pseudomonas aeruginosa | 500 μg/mL |

The above table summarizes the minimum inhibitory concentrations (MIC) of this compound against various microbial strains. Notably, the compound demonstrated strong activity against Staphylococcus aureus, a common Gram-positive pathogen .

3. Anticancer Activity

This compound has also shown promise as an anticancer agent. Studies have indicated its potential in inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells.

Case Study: In Vivo Anticancer Efficacy

A study evaluated the anticancer effects of this compound on tumor-bearing mice. The results indicated a significant reduction in tumor size compared to the control group, with a reported IC50 value of approximately 25.72 ± 3.95 μM . This suggests that the compound effectively inhibits cancer cell proliferation.

4. Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been shown to reduce inflammation in various animal models, making it a candidate for further research in inflammatory diseases.

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This mechanism was demonstrated in a study where treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples from treated animals .

5. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the imidazole ring or sulfonamide moiety can significantly impact its biological activity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on imidazole | Enhanced antibacterial activity |

| Variation in sulfonamide group | Altered anticancer potency |

Research has shown that specific modifications can enhance the compound's effectiveness against targeted biological pathways, highlighting the importance of SAR studies in drug development .

Q & A

Basic: What are the standard synthetic routes for N-methyl-1H-imidazole-2-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sulfonylation of the imidazole core. A common method reacts 1-methyl-1H-imidazole with chlorosulfonic acid under anhydrous conditions to form the sulfonyl chloride intermediate, followed by amidation with ammonia . Key parameters include:

- Temperature control (0–5°C during sulfonation to minimize side reactions).

- Solvent selection (dichloromethane or chloroform for improved solubility).

- Stoichiometry (excess chlorosulfonic acid drives the reaction but requires careful quenching).

Yields range from 60–75%, with purity confirmed via H/C NMR and LC-MS. Alternative routes, such as copper-catalyzed coupling (e.g., adapting methods from N-sulfonylamidine syntheses), may offer regioselectivity but require optimization of catalysts (e.g., CuI) and ligands .

Basic: How is the structure of this compound characterized, and what spectroscopic markers distinguish it from analogs?

Methodological Answer:

Structural elucidation relies on:

- H NMR : The methyl group on the imidazole ring appears as a singlet at δ 3.6–3.8 ppm, while sulfonamide protons (NH) resonate as broad singlets at δ 6.2–6.5 ppm (exchange with DO confirms NH presence) .

- IR spectroscopy : Strong S=O stretches at 1150–1250 cm and N–H bends at 1600–1650 cm .

- Mass spectrometry : Molecular ion [M+H] at m/z 176.03 (calculated for CHNOS). Fragmentation patterns distinguish it from regioisomers (e.g., 4-sulfonamide derivatives) .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model:

- Electrostatic potential surfaces to identify nucleophilic attack sites (e.g., sulfonamide sulfur vs. imidazole nitrogen).

- Transition-state energies for reactions with amines or alcohols, guiding solvent and catalyst selection .

For example, the sulfonamide group’s electron-withdrawing effect lowers the LUMO energy (-1.8 eV), favoring nucleophilic substitution at the sulfur center over the imidazole ring .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

- Purity differences : Impurities >5% (e.g., unreacted chlorosulfonic acid) can skew assays. Validate via HPLC (>98% purity) .

- Solubility effects : Use standardized DMSO/water mixtures (e.g., 10% DMSO) to ensure consistent dissolution .

- Assay variability : Compare multiple assays (e.g., broth microdilution vs. agar diffusion) and apply statistical tools (ANOVA with Tukey post-hoc tests) to identify outliers .

Advanced: What strategies optimize the regioselective introduction of functional groups to the sulfonamide moiety?

Methodological Answer:

Regioselectivity is controlled via:

- Protecting groups : Temporarily block the imidazole nitrogen with Boc (tert-butoxycarbonyl) to direct sulfonylation to the 2-position .

- Metal coordination : Use Zn(II) or Cu(I) to coordinate the imidazole ring, sterically hindering undesired positions during reactions .

- Microwave-assisted synthesis : Enhances kinetics for 2-sulfonamide formation (e.g., 80°C, 20 min, 85% yield) while minimizing isomerization .

Advanced: How do structural modifications (e.g., N-alkylation) impact the compound’s physicochemical properties?

Methodological Answer:

Systematic SAR studies reveal:

- LogP : N-Methylation increases hydrophobicity (LogP from -0.5 to 0.2), improving membrane permeability .

- pKa : The sulfonamide NH pKa shifts from 8.2 to 7.6 upon methyl substitution, enhancing solubility at physiological pH .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C, suitable for high-temperature reactions .

Advanced: What experimental and computational approaches validate the compound’s role in coordination chemistry?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve metal-complex structures (e.g., Co(II) or Cu(II) ligated via sulfonamide oxygen and imidazole nitrogen) . Use SHELXL for refinement, ensuring R-factor <5% .

- EPR spectroscopy : Detect paramagnetic species (e.g., Cu(II) complexes with g = 2.25 and g = 2.05) .

- DFT-calculated bond lengths : Match experimental XRD data (e.g., S–O bond length 1.43 Å vs. computed 1.45 Å) to confirm accuracy .

Advanced: How can researchers address challenges in scaling up the synthesis while maintaining enantiopurity?

Methodological Answer:

- Continuous flow reactors : Improve reproducibility (e.g., 90% yield at 100 g scale vs. 75% in batch) .

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) to separate enantiomers if racemization occurs during sulfonylation .

- In-line PAT (Process Analytical Technology) : Monitor reaction progress via FTIR or Raman spectroscopy to detect impurities early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.